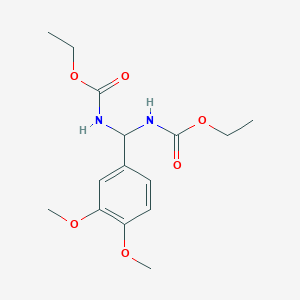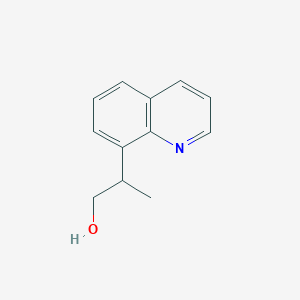
2-Quinolin-8-ylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolin-8-ylpropan-1-ol is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring The compound this compound features a quinoline moiety substituted at the 8-position with a propanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolin-8-ylpropan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of quinoline derivatives. The process typically starts with the preparation of 8-hydroxyquinoline, which is then subjected to alkylation using propanol derivatives under basic conditions. The reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Quinolin-8-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of quinoline-8-carboxylic acid or quinoline-8-ketone.
Reduction: Formation of 2-quinolin-8-ylpropan-1-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
2-Quinolin-8-ylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of materials with specific electronic and optical properties, making it valuable in the field of materials science
Wirkmechanismus
The mechanism of action of 2-Quinolin-8-ylpropan-1-ol involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to interact with enzymes and receptors, leading to various biological effects. For example, quinoline-based compounds can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. The compound may also interact with cellular membranes, affecting their integrity and function .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a simpler structure.
8-Hydroxyquinoline: A hydroxylated derivative of quinoline.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinine: A naturally occurring quinoline alkaloid with antimalarial properties.
Uniqueness: 2-Quinolin-8-ylpropan-1-ol is unique due to the presence of the propanol group at the 8-position of the quinoline ring. This structural modification imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
2-quinolin-8-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-6-2-4-10-5-3-7-13-12(10)11/h2-7,9,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKVPTKOJPVZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
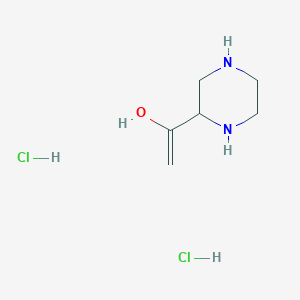

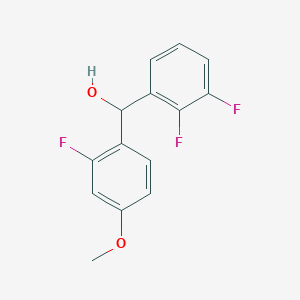
![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2534464.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2534465.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2534467.png)
![4-(ACETYLAMINO)-N~5~-[(5-METHYL-2-FURYL)METHYL]-3-(2-PYRIDYL)-5-ISOTHIAZOLECARBOXAMIDE](/img/structure/B2534469.png)
![4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2534473.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxyacetamide](/img/structure/B2534477.png)
![12-chloro-4-(4-methoxyphenyl)-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2534478.png)
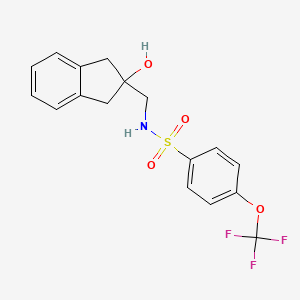
![N-(3-chloro-4-methylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2534481.png)
